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Compound of Interest

Compound Name: 8-Acetoxy-2-chloro-1-octene

CAS No.: 731773-22-1

Cat. No.: B1290955

Get Quote

Executive Summary
8-Acetoxy-2-chloro-1-octene represents a strategic class of bifunctional aliphatic building

blocks. Its utility lies in the orthogonal reactivity of its two termini:

The "Head" (2-Chloro-1-alkene): A vinyl chloride moiety that is stable under standard

nucleophilic conditions but reactive under specific Palladium-catalyzed cross-coupling

protocols.

The "Tail" (8-Acetoxy): A protected primary alcohol (ester) that serves as a latent polar

anchor, unmasked via mild hydrolysis.

This guide provides optimized protocols for utilizing this molecule as a "molecular splint" or

linker in medicinal chemistry and lipid synthesis. Unlike vinyl bromides, which are often labile,

the vinyl chloride offers superior shelf-stability, allowing the molecule to survive multi-step

sequences before activation.
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IUPAC Name: 7-acetoxy-2-chloro-1-heptene (Note: Numbering prioritizes the alkene, but "8-

acetoxy" implies an octene chain where C1=C, C2-Cl, C8-OAc).

Structure:

Molecular Weight: ~204.7 g/mol (Estimated based on formula

)

Appearance: Colorless to pale yellow oil.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Stability: The vinyl chloride bond is robust. It resists elimination to alkynes under mild basic

conditions, unlike its bromo-analogs.

Reactivity & Workflow Overview
The following diagram illustrates the divergent synthetic pathways accessible from this core

scaffold.

8-Acetoxy-2-chloro-1-octene
(Bifunctional Core)

Pathway A: Suzuki-Miyaura
(C-C Bond Formation)

Pd(0), Ligand, R-B(OH)2

Pathway B: Zemplén Hydrolysis
(Unmasking Alcohol)

K2CO3, MeOH

Pathway C: Dehydrohalogenation
(Alkyne Synthesis)

LDA or t-BuOK

2-Substituted-1-octenyl Acetate
(Functionalized Linker)

2-Chloro-8-hydroxy-1-octene
(Polar Head)

Terminal Alkyne
(Click Chemistry Ready)
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Figure 1: Divergent synthetic pathways. Pathway A and B are orthogonal; Pathway C destroys

the vinyl chloride handle.
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Protocol A: Palladium-Catalyzed Cross-Coupling
(The "Head")
Challenge: Vinyl chlorides are significantly less reactive than vinyl bromides or iodides due to

the stronger C-Cl bond (bond dissociation energy ~96 kcal/mol). Standard

protocols often fail or require excessive heat. Solution: Use of electron-rich, bulky phosphine
ligands (e.g., SPhos, XPhos) facilitates the oxidative addition step, which is rate-limiting for
chlorides.

Materials
Substrate: 8-Acetoxy-2-chloro-1-octene (1.0 equiv)

Coupling Partner: Aryl/Alkyl Boronic Acid (1.2 equiv)

Catalyst:

(1-2 mol%) or

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

Base:

(3.0 equiv, anhydrous) or

Solvent: Toluene/Water (10:1) or THF/Water.

Step-by-Step Methodology
Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with

and SPhos (1:2 ratio). Add 1 mL of anhydrous Toluene and stir for 5 mins at RT to generate
the active catalytic species (solution turns from orange to yellow/brown).

Reaction Assembly: Add the boronic acid (1.2 equiv), Base (

, 3.0 equiv), and the substrate (8-Acetoxy-2-chloro-1-octene, 1.0 equiv).

Degassing: Seal the vial and purge with Argon for 5 minutes (balloon needle exit).
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Execution: Heat the block to 80°C - 100°C for 4–12 hours.

Note: Vinyl chlorides require higher energy than bromides (usually 60°C is insufficient).

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (vinyl chloride) stains

weakly with KMnO4; the coupled product (often a styrene derivative or diene) usually UV-

active or stains intensely.

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc,

wash with water and brine. Dry over

.

Critical Parameter: Ligand Selection
The choice of ligand dictates the yield for vinyl chlorides.

Ligand
Electronic
Nature

Steric Bulk Yield (Est.) Notes

PPh3 Neutral Moderate < 20%

Oxidative

addition is too

slow.

SPhos Electron-Rich High 85-95%

Recommended.

Best balance of

activity/stability.

XPhos
Very Electron-

Rich
Very High 90-98%

Excellent for

sterically

hindered

partners.

dppf Chelating Moderate 40-60%

Good for

bromides,

mediocre for

chlorides.
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Objective: Unmask the primary alcohol without disturbing the vinyl chloride (or the newly

coupled alkene).

Materials
Substrate: 8-Acetoxy-2-chloro-1-octene (or coupled derivative)

Reagent: Potassium Carbonate (

) or Sodium Methoxide (NaOMe)

Solvent: Methanol (MeOH)

Step-by-Step Methodology (Zemplén Transesterification)
Dissolution: Dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).

Addition: Add catalytic

(0.1 - 0.5 equiv).

Why Catalytic? Stoichiometric base is unnecessary and risks side reactions (though vinyl

chlorides are relatively base-stable).

Reaction: Stir at Room Temperature for 1–2 hours.

Checkpoint: Do not heat. Heating with strong base could induce elimination of HCl to form

the alkyne (Pathway C in Figure 1).

Quench: Neutralize with Amberlite IR-120 (H+ form) resin or add a few drops of acetic acid

until pH ~7.

Workup: Filter resin/salts and concentrate in vacuo. The vinyl chloride moiety remains intact.

Mechanistic Insight: The Catalytic Cycle
Understanding the specific challenge of the Chlorine atom is vital for troubleshooting.
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Critical Failure Point
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L-Pd(II)-Ar
(Di-organo Complex)

Reductive Elimination
(Product Release)

 Cycle Repeats
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Figure 2: The Suzuki Catalytic Cycle. The oxidative addition (Red) is the bottleneck for vinyl

chlorides. Bulky, electron-rich ligands (L) accelerate this step by increasing electron density on

the Palladium center.
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Q: Can I do the hydrolysis before the coupling? A: Yes. The free alcohol is compatible with

Suzuki conditions. However, free alcohols can sometimes poison catalysts or result in lower

solubility in non-polar solvents (Toluene). Protecting the alcohol as an acetate is generally

preferred for the metal-catalyzed step.

Q: My reaction is stuck at 50% conversion. A:

Water: Ensure the solvent is degassed. Oxygen kills the active Pd(0) species.

Chloride Inertness: If using

, switch to Pd(OAc)2 + SPhos. The bond strength of C-Cl is too high for standard
triphenylphosphine systems at moderate temperatures.

Base: Switch from

to

or

. The "Cesium Effect" often improves solubility and turnover in difficult couplings.

Q: How do I remove the Palladium after the reaction? A: Use a scavenger resin (e.g.,

SiliaMetS® Thiol) or wash the organic layer with an aqueous solution of N-acetylcysteine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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